molecular formula C5H11N B1316286 1-Methyl-cyclobutylamine CAS No. 40571-47-9

1-Methyl-cyclobutylamine

Cat. No. B1316286
CAS RN: 40571-47-9
M. Wt: 85.15 g/mol
InChI Key: ZAXBVBGWLMVNJN-UHFFFAOYSA-N
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Description

1-Methyl-cyclobutylamine is a chemical compound with the molecular formula C5H11N and a molecular weight of 85.15 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-Methyl-cyclobutylamine can be achieved from methylenecyclobutane and acetonitrile . It is a useful reagent for acid-catalyzed rearrangement and in Ritter reactions .


Molecular Structure Analysis

The molecular structure of 1-Methyl-cyclobutylamine is represented by the SMILES notation: CC1(CCC1)N . This indicates that the molecule consists of a cyclobutyl ring with a methyl group and an amine group attached.


Physical And Chemical Properties Analysis

1-Methyl-cyclobutylamine is a liquid at room temperature . It has a predicted melting point of -28.79°C and a predicted boiling point of 92.75°C at 760 mmHg . The predicted density is 0.88 g/mL, and the refractive index is predicted to be 1.46 at 20°C .

Scientific Research Applications

1-Methyl-cyclobutylamine: A Comprehensive Analysis of Scientific Research Applications: 1-Methyl-cyclobutylamine is a versatile chemical compound with several potential applications in scientific research. While specific details on unique applications are limited, here’s an overview based on the available information:

Acid-Catalyzed Rearrangement

It serves as a reagent for acid-catalyzed rearrangement reactions . These reactions involve the reorganization of atoms within a molecule, often leading to significant changes in chemical properties and activities.

Ritter Reactions

The compound is useful in Ritter reactions , which are chemical reactions that convert nitriles into amides using acids and alcohols. This reaction is valuable in organic synthesis, particularly in pharmaceutical chemistry.

Enantioselective Functionalization

Although not directly mentioned for 1-Methyl-cyclobutylamine, related cyclobutylamine derivatives have been used in enantioselective functionalization . This process creates chiral centers, which are crucial in developing specific pharmaceutical agents with desired biological activities.

Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentyl Amine Derivatives 1-METHYL-CYCLOBUTYLAMINE | 40571-47-9 - ChemicalBook Buy 1-Methyl-cyclobutylamine | 40571-47-9

properties

IUPAC Name

1-methylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBVBGWLMVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566608
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-cyclobutylamine

CAS RN

40571-47-9
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclobutyl)amine
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